molecular formula C14H15F3N2O B2484769 N-(cyanomethyl)-N-propyl-2-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1333849-02-7

N-(cyanomethyl)-N-propyl-2-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2484769
CAS No.: 1333849-02-7
M. Wt: 284.282
InChI Key: VUEVLZRRFJOOPP-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-propyl-2-[4-(trifluoromethyl)phenyl]acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds. The presence of the trifluoromethyl group in the structure enhances its chemical stability and biological activity, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-propyl-2-[4-(trifluoromethyl)phenyl]acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

In an industrial setting, the preparation of this compound can be optimized by using a one-pot method. This method involves the reaction of 4-(trifluoromethyl)nicotinic acid with aminoacetonitrile in the presence of a solvent and a 4A molecular sieve. This process generates water as a byproduct, simplifying the operation and making it more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-propyl-2-[4-(trifluoromethyl)phenyl]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl cyanoacetates, ammonium acetate, and various substituted aryl or heteryl amines. Reaction conditions often involve heating and stirring, sometimes without the use of solvents .

Major Products

The major products formed from these reactions are often heterocyclic compounds, which are of significant interest due to their potential biological activities .

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-propyl-2-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with various molecular targets. The cyano and carbonyl groups in the compound can form hydrogen bonds and interact with enzymes and receptors, influencing biological pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(cyanomethyl)-N-propyl-2-[4-(trifluoromethyl)phenyl]acetamide is unique due to its specific combination of the cyano, carbonyl, and trifluoromethyl groups. This combination enhances its chemical stability, reactivity, and biological activity, making it a valuable compound in various fields of research .

Properties

IUPAC Name

N-(cyanomethyl)-N-propyl-2-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O/c1-2-8-19(9-7-18)13(20)10-11-3-5-12(6-4-11)14(15,16)17/h3-6H,2,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEVLZRRFJOOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#N)C(=O)CC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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